BenzaMide, N-[(4-cyanophenyl)sulfonyl]-, can be synthesized through various chemical processes. It belongs to the broader class of benzamides, which are amides derived from benzoic acid. Benzamides are recognized for their biological activity and utility in medicinal chemistry, particularly as intermediates in drug development.
The synthesis of BenzaMide, N-[(4-cyanophenyl)sulfonyl]- can be achieved through several methods:
BenzaMide, N-[(4-cyanophenyl)sulfonyl]- has a molecular formula that includes both a benzamide group and a sulfonyl moiety connected to a cyano-substituted phenyl ring. The structural representation includes:
The compound's molecular weight and specific structural data would typically require computational modeling or experimental determination through techniques such as NMR spectroscopy or X-ray crystallography.
BenzaMide, N-[(4-cyanophenyl)sulfonyl]- can participate in various chemical reactions:
The mechanism of action for BenzaMide derivatives often involves their interaction with biological targets such as enzymes or receptors. For example:
Data supporting these mechanisms typically arise from pharmacological studies assessing binding affinities and biological activity profiles.
BenzaMide, N-[(4-cyanophenyl)sulfonyl]- exhibits several notable physical and chemical properties:
Relevant data regarding its physical properties should be compiled from experimental studies or reliable chemical databases.
BenzaMide, N-[(4-cyanophenyl)sulfonyl]- has several applications in scientific research:
The versatility of benzamide derivatives makes them valuable in both synthetic organic chemistry and medicinal chemistry fields.
The core compound N-[(4-cyanophenyl)sulfonyl]benzamide follows systematic IUPAC conventions for sulfonamide-linked benzamides. The parent chain is identified as benzamide (benzene-1-carboxamide). The substituent attached to the amide nitrogen is a 4-cyanobenzenesulfonyl group, named as (4-cyanophenyl)sulfonyl due to the sulfonyl bridge (−SO₂−) connecting the phenyl rings. The cyano group (−C≡N) at the para-position of the benzenesulfonyl moiety is denoted by the locant "4-". Thus, the complete name is N-[(4-cyanophenyl)sulfonyl]benzamide [1] [5] [8].
Synonym Standardization:
The compound adopts distinct conformational states due to rotational barriers around the sulfonamide (N−SO₂) and amide (C=O−N) bonds. X-ray crystallography of analogous structures (e.g., N-(4-cyanobenzyl)benzamide) reveals:
Table 1: Key Bond Parameters from Crystallographic Data [2] [9]
Bond/Linkage | Length (Å) | Rotation Barrier (kcal/mol) | Conformational Preference |
---|---|---|---|
S=O | 1.42–1.44 | N/A | Tetrahedral geometry |
S−N (sulfonamide) | 1.62–1.65 | 10–15 | syn–anti isomerism |
C=O (amide) | 1.22–1.24 | 15–20 | E configuration |
C≡N | 1.14–1.16 | N/A | Linear geometry |
Conformational Dynamics:
The sulfonyl (−SO₂−) and cyano (−C≡N) groups are strong electron-withdrawing moieties with distinct electronic profiles:
Table 2: Electronic Impact on Electrophilic Aromatic Substitution [3] [7]
Substituent | Inductive Effect | Resonance Effect | Net Hammett (σ) | Ring Activation/Deactivation |
---|---|---|---|---|
−SO₂− | Strong −I | Moderate −R | σₘ = 0.65 | Strong deactivator |
−C≡N | Strong −I | Strong −R | σₘ = 0.56 | Strong deactivator |
Mesomeric Withdrawal: In the 4-cyanophenylsulfonyl moiety, both groups withdraw electrons synergistically, making the ring highly electrophilic-deficient. This suppresses electrophilic substitution (e.g., nitration) but facilitates nucleophilic attacks at the meta-position [7].
N-[(4-Cyanophenyl)sulfonyl]benzamide exhibits unique bioactivity and structural traits compared to classical benzamides:
Structural Divergence
Pharmacological Implications
Table 3: Key Benzamide Derivatives and Structural Attributes
Compound | Core Structure | Key Substituents | Pharmacological Target |
---|---|---|---|
N-[(4-Cyanophenyl)sulfonyl]benzamide | Benzamide−SO₂−aryl | 4-C≡N on sulfonyl-aryl | hCA VII, Cathepsin S [3] |
Entinostat (MS-275) | Benzamide−NH−aryl | 2-Aminopyridinyl | HDAC 1–3 |
PC190723 | 3-Methoxybenzamide−O−thiazole | Thiazolopyridine | FtsZ [4] |
AK-1 | Sulfobenzoic acid | Benzylsulfonamide | SIRT2 [10] |
Advantages in Drug Design
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0